molecular formula C10H12N2O2 B1615793 5-Hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one CAS No. 61192-50-5

5-Hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one

Cat. No.: B1615793
CAS No.: 61192-50-5
M. Wt: 192.21 g/mol
InChI Key: BBNHNZGTKSWIHD-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one typically involves the construction of the pyrrolidinone ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. Microwave-assisted organic synthesis (MAOS) has also been employed to enhance synthetic efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one is unique due to its combination of the pyrrolidinone and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activities, making it a valuable scaffold in drug discovery and other scientific research .

Properties

IUPAC Name

5-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-12-9(13)4-5-10(12,14)8-3-2-6-11-7-8/h2-3,6-7,14H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNHNZGTKSWIHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC1(C2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20866842
Record name 5-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61192-50-5
Record name Pyrrolidin-2-one, 5-hydroxy-1-methyl-5-pyridin-3-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061192505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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